molecular formula C15H24N2O3S B4727397 5-(dimethylsulfamoyl)-2-methyl-N-(3-methylbutyl)benzamide

5-(dimethylsulfamoyl)-2-methyl-N-(3-methylbutyl)benzamide

Cat. No.: B4727397
M. Wt: 312.4 g/mol
InChI Key: NAHISRNFZKZONA-UHFFFAOYSA-N
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Description

5-(dimethylsulfamoyl)-2-methyl-N-(3-methylbutyl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with dimethylsulfamoyl and methylbutyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dimethylsulfamoyl)-2-methyl-N-(3-methylbutyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the sulfonation of a benzamide derivative followed by alkylation to introduce the dimethylsulfamoyl and methylbutyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(dimethylsulfamoyl)-2-methyl-N-(3-methylbutyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide core.

Scientific Research Applications

5-(dimethylsulfamoyl)-2-methyl-N-(3-methylbutyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(dimethylsulfamoyl)-2-methyl-N-(3-methylbutyl)benzamide involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds with proteins, affecting their structure and function. The benzamide core may interact with enzymes, inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-3-methylbenzamide: Known for its use as an insect repellent.

    N-(3-methylbutyl)-2-methylbenzamide: Similar structure but lacks the dimethylsulfamoyl group.

Uniqueness

5-(dimethylsulfamoyl)-2-methyl-N-(3-methylbutyl)benzamide is unique due to the presence of the dimethylsulfamoyl group, which imparts specific chemical and biological properties. This makes it distinct from other benzamide derivatives and valuable for specialized applications.

Properties

IUPAC Name

5-(dimethylsulfamoyl)-2-methyl-N-(3-methylbutyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S/c1-11(2)8-9-16-15(18)14-10-13(7-6-12(14)3)21(19,20)17(4)5/h6-7,10-11H,8-9H2,1-5H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHISRNFZKZONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)NCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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